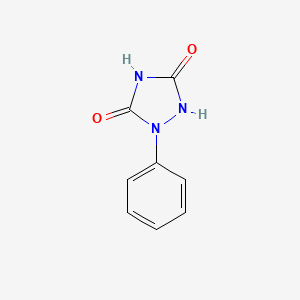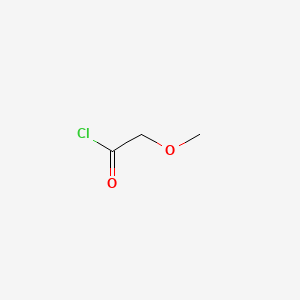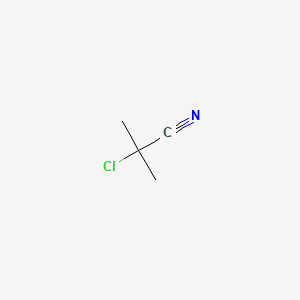
4-Éthylrésorcinol
Vue d'ensemble
Description
Le 4-éthylrésorcinol, également connu sous le nom de 4-éthyl-1,3-benzènediol, est un composé organique de formule moléculaire C8H10O2. Il s'agit d'un dérivé du résorcinol, où un groupe éthyle remplace l'un des atomes d'hydrogène sur le cycle benzénique. Ce composé est connu pour ses applications dans divers domaines, notamment les produits pharmaceutiques, les cosmétiques et la recherche scientifique .
Applications De Recherche Scientifique
4-Ethylresorcinol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals
Biology: It is studied for its effects on cellular processes and enzyme activities
Medicine: It is employed as an active pharmaceutical intermediate and has potential therapeutic applications
Industry: It is used in the formulation of cosmetics, particularly for its skin-lightening and antimicrobial properties
Mécanisme D'action
Target of Action
The primary target of 4-Ethylresorcinol is tyrosinase , an enzyme that plays a crucial role in the production of melanin . This compound acts as a substrate for tyrosinase .
Mode of Action
4-Ethylresorcinol interacts with its target, tyrosinase, by attenuating the mRNA and protein expression of tyrosinase-related protein (TRP)-2 . This interaction results in a decrease in melanin production, leading to hypopigmentary effects .
Biochemical Pathways
The action of 4-Ethylresorcinol affects the melanogenesis pathway . By inhibiting the expression of TRP-2, a key protein in this pathway, 4-Ethylresorcinol disrupts the normal production of melanin . The compound also influences the protein kinase A (PKA) pathway, regulating downstream proteins .
Pharmacokinetics
Given its molecular weight of 13816 , it is likely to have good bioavailability.
Result of Action
The molecular and cellular effects of 4-Ethylresorcinol’s action include a decrease in melanin synthesis, leading to hypopigmentary effects . Additionally, 4-Ethylresorcinol possesses antioxidative effects by inhibiting lipid peroxidation .
Analyse Biochimique
Biochemical Properties
4-Ethylresorcinol plays a significant role in biochemical reactions, particularly as a substrate for the enzyme tyrosinase. Tyrosinase is a key enzyme in the melanin synthesis pathway, and 4-Ethylresorcinol acts as an inhibitor of this enzyme, thereby reducing melanin production . This compound also interacts with tyrosinase-related protein 2, attenuating its mRNA and protein expression . Additionally, 4-Ethylresorcinol exhibits antioxidative properties by inhibiting lipid peroxidation .
Cellular Effects
4-Ethylresorcinol has notable effects on various cell types and cellular processes. In melan-a cells, it has been shown to inhibit melanin synthesis, making it effective in reducing hyperpigmentation . This compound influences cell function by modulating cell signaling pathways, particularly the protein kinase A pathway, which is involved in the regulation of melanin synthesis . Furthermore, 4-Ethylresorcinol affects gene expression by downregulating the expression of tyrosinase-related protein 2 .
Molecular Mechanism
At the molecular level, 4-Ethylresorcinol exerts its effects primarily through its interaction with tyrosinase. By binding to the active site of tyrosinase, it inhibits the enzyme’s activity, leading to a reduction in melanin synthesis . Additionally, 4-Ethylresorcinol’s antioxidative properties are attributed to its ability to inhibit lipid peroxidation, thereby protecting cells from oxidative damage . This compound also modulates gene expression by downregulating the mRNA and protein levels of tyrosinase-related protein 2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethylresorcinol have been observed to change over time. The compound is relatively stable, but its efficacy in inhibiting melanin synthesis can decrease with prolonged exposure . Studies have shown that 4-Ethylresorcinol can degrade over time, leading to a reduction in its hypopigmentary effects . Long-term exposure to 4-Ethylresorcinol has also been associated with changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-Ethylresorcinol vary with different dosages in animal models. At low doses, it effectively reduces melanin synthesis without causing significant toxicity . At higher doses, 4-Ethylresorcinol can exhibit toxic effects, including cytotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s efficacy in reducing melanin synthesis plateaus at higher concentrations .
Metabolic Pathways
4-Ethylresorcinol is involved in several metabolic pathways, particularly those related to its degradation and elimination. The compound is metabolized by enzymes such as 4-hydroxyphenylpyruvate dioxygenase and homogentisate 1,2-dioxygenase . These enzymes facilitate the breakdown of 4-Ethylresorcinol into smaller metabolites, which are then further processed and eliminated from the body . The metabolic pathways of 4-Ethylresorcinol also involve interactions with cofactors such as acetyl-CoA .
Transport and Distribution
Within cells and tissues, 4-Ethylresorcinol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins . Additionally, 4-Ethylresorcinol’s distribution within tissues can affect its overall efficacy and activity .
Subcellular Localization
4-Ethylresorcinol’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in melanin synthesis . Targeting signals and post-translational modifications may direct 4-Ethylresorcinol to specific compartments or organelles within the cell . This localization is essential for its inhibitory effects on tyrosinase and its antioxidative properties .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le 4-éthylrésorcinol peut être synthétisé par éthylation du résorcinol. Une méthode courante implique l'utilisation d'agents éthylants tels que le sulfate de diéthyle ou l'iodure d'éthyle en présence d'une base. La réaction se produit généralement dans des conditions de température et de pression contrôlées pour assurer un rendement et une pureté élevés .
Méthodes de Production Industrielle : Dans les milieux industriels, la production de 4-éthylrésorcinol implique souvent des réacteurs chimiques à grande échelle où le résorcinol est mis en réaction avec des agents éthylants. Le processus est optimisé pour l'efficacité, la rentabilité et la sécurité environnementale. Le produit est ensuite purifié par diverses techniques telles que la distillation et la cristallisation .
Analyse Des Réactions Chimiques
Types de Réactions : Le 4-éthylrésorcinol subit plusieurs types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des quinones.
Réduction : Il peut être réduit pour former les composés dihydroxy correspondants.
Substitution : Il peut subir des réactions de substitution aromatique électrophile
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes et les agents nitrants sont utilisés en conditions acides ou basiques
Principaux Produits :
Oxydation : Quinones.
Réduction : Composés dihydroxy.
Substitution : Dérivés halogénés ou nitrés
4. Applications de Recherche Scientifique
Le 4-éthylrésorcinol a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme intermédiaire dans la production de divers produits chimiques
Biologie : Il est étudié pour ses effets sur les processus cellulaires et les activités enzymatiques
Médecine : Il est utilisé comme intermédiaire pharmaceutique actif et a des applications thérapeutiques potentielles
Industrie : Il est utilisé dans la formulation des cosmétiques, en particulier pour ses propriétés éclaircissantes et antimicrobiennes
5. Mécanisme d'Action
Le 4-éthylrésorcinol exerce ses effets principalement par son interaction avec les enzymes et les voies cellulaires :
Cibles Moléculaires : Il agit comme un substrat pour la tyrosinase, une enzyme impliquée dans la synthèse de la mélanine
Voies Impliquées : Il atténue l'expression de l'ARNm et des protéines de la protéine 2 apparentée à la tyrosinase et possède des effets antioxydants en inhibant la peroxydation lipidique
Composés Similaires :
4-Éthylphénol : Structure similaire mais sans un groupe hydroxyle.
1-Tétradécanol : Partage certaines propriétés fonctionnelles mais diffère considérablement en structure
Unicité : Le 4-éthylrésorcinol est unique en raison de ses deux groupes hydroxyle et de sa substitution éthyle, ce qui confère une réactivité chimique et une activité biologique distinctes. Sa capacité à inhiber la synthèse de la mélanine plus efficacement que des composés similaires comme le 4-éthylphénol et le 1-tétradécanol met en évidence son potentiel dans les applications cosmétiques et thérapeutiques .
Comparaison Avec Des Composés Similaires
4-Ethylphenol: Similar in structure but lacks one hydroxyl group.
1-Tetradecanol: Shares some functional properties but differs significantly in structure
Uniqueness: 4-Ethylresorcinol is unique due to its dual hydroxyl groups and ethyl substitution, which confer distinct chemical reactivity and biological activity. Its ability to inhibit melanin synthesis more effectively than similar compounds like 4-ethylphenol and 1-tetradecanol highlights its potential in cosmetic and therapeutic applications .
Propriétés
IUPAC Name |
4-ethylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-6-3-4-7(9)5-8(6)10/h3-5,9-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMJYYDKPUPTID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062689 | |
| Record name | 4-Ethylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2896-60-8 | |
| Record name | 4-Ethylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2896-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ETHYLRESORCINOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediol, 4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Ethylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YE81T06D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














